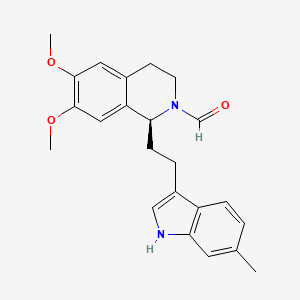
PDE4 inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDE4 inhibitor 16 is a member of the phosphodiesterase 4 inhibitor family, which are compounds that inhibit the enzyme phosphodiesterase 4. This enzyme is responsible for the degradation of cyclic adenosine monophosphate, a molecule that plays a crucial role in various cellular processes. By inhibiting this enzyme, PDE4 inhibitors can increase the levels of cyclic adenosine monophosphate, leading to a range of therapeutic effects, particularly in the treatment of inflammatory diseases .
Preparation Methods
The synthesis of PDE4 inhibitor 16 involves several steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. The synthetic routes often involve reactions such as nucleophilic substitution, cyclization, and oxidation. Industrial production methods may include optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
PDE4 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
PDE4 inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of cyclic adenosine monophosphate in various chemical processes.
Biology: Used to investigate the role of cyclic adenosine monophosphate in cellular signaling pathways.
Medicine: Used in the development of new treatments for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PDE4 inhibitor 16 involves the inhibition of the enzyme phosphodiesterase 4. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate, which in turn modulates the activity of various signaling pathways. The molecular targets of this compound include the enzyme phosphodiesterase 4 itself, as well as other proteins involved in cyclic adenosine monophosphate signaling .
Comparison with Similar Compounds
PDE4 inhibitor 16 can be compared with other similar compounds, such as:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: Used in the treatment of atopic dermatitis.
Apremilast: Used in the treatment of psoriatic arthritis.
Ibudilast: Used in the treatment of Krabbe disease. This compound is unique in its specific binding properties and selectivity for the enzyme phosphodiesterase 4, which may result in different therapeutic effects and side effect profiles compared to other PDE4 inhibitors
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C23H26N2O3/c1-15-4-6-18-17(13-24-20(18)10-15)5-7-21-19-12-23(28-3)22(27-2)11-16(19)8-9-25(21)14-26/h4,6,10-14,21,24H,5,7-9H2,1-3H3/t21-/m0/s1 |
InChI Key |
OIDQRHGTWLIKKZ-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC[C@H]3C4=CC(=C(C=C4CCN3C=O)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC3C4=CC(=C(C=C4CCN3C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
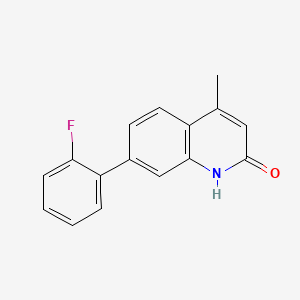
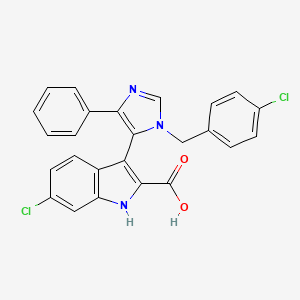
![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)
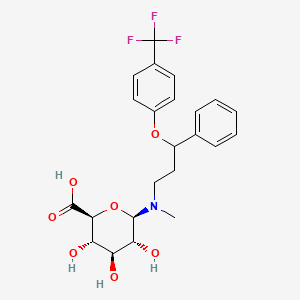
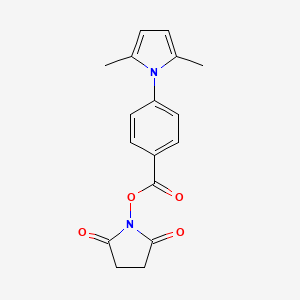

![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)
![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)
![4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B10815264.png)
